

TD-1092 In Vivo Studies: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: TD1092

Cat. No.: B15542001

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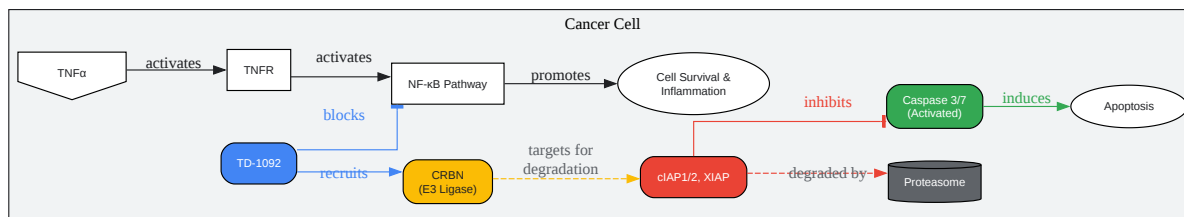
For Researchers, Scientists, and Drug Development Professionals

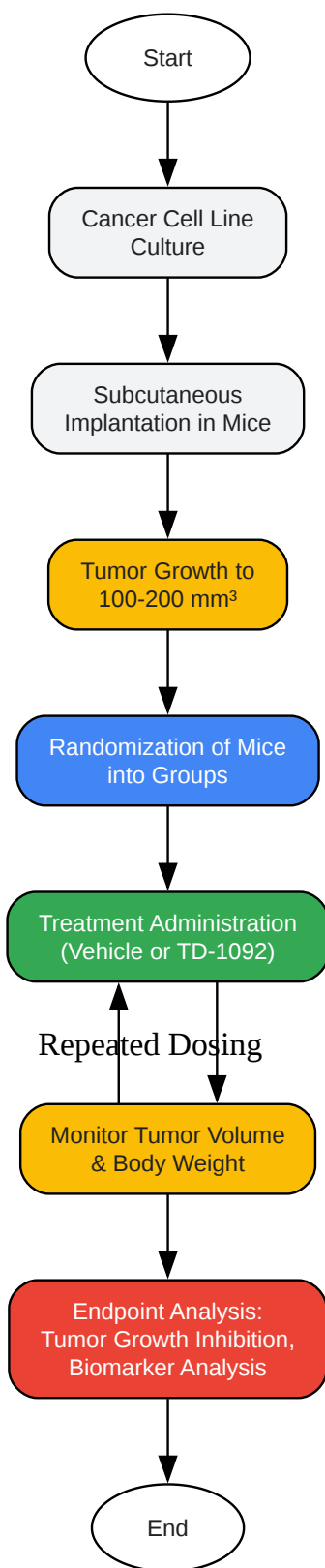
Introduction

TD-1092 is a novel Proteolysis Targeting Chimera (PROTAC) that functions as a potent and selective pan-inhibitor of apoptosis (IAP) degrader. By engaging the E3 ubiquitin ligase Cereblon (CRBN), TD-1092 mediates the ubiquitination and subsequent proteasomal degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP). This degradation of IAPs leads to the activation of caspases 3/7, ultimately inducing apoptosis in cancer cells. Furthermore, TD-1092 has been shown to block the TNF α -mediated NF- κ B signaling pathway, suggesting a dual mechanism of action in combating cancer. These application notes provide an overview of the experimental design for in vivo studies involving TD-1092, based on available preclinical data.

Signaling Pathway

TD-1092's mechanism of action involves the recruitment of the E3 ubiquitin ligase CRBN to IAP proteins, leading to their degradation and subsequent activation of apoptotic pathways.





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